REACTION_CXSMILES
|
[CH2:1]([CH:5]1[C:12]2[CH:11]=[C:10]([C:13]([O:15]C)=[O:14])[NH:9][C:8]=2[CH2:7][CH2:6]1)[CH:2]([CH3:4])[CH3:3].O.[OH-].[Li+]>>[CH2:1]([CH:5]1[C:12]2[CH:11]=[C:10]([C:13]([OH:15])=[O:14])[NH:9][C:8]=2[CH2:7][CH2:6]1)[CH:2]([CH3:4])[CH3:3] |f:1.2.3|
|
Name
|
methyl 4-isobutyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate
|
Quantity
|
37 mg
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C1CCC=2NC(=CC21)C(=O)OC
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
28 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The crude product was dried onto Silica gel
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (0-80% EtOAc/Heptane)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C1CCC=2NC(=CC21)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 mg | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 62.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |